

Technical Support Center: Optimizing Fedratinib Concentration for Kinase Assays

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Compound of Interest

Compound Name: Fedratinib

Cat. No.: B1684426

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers using **fedratinib** in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is fedratinib and what is its primary mechanism of action?

Fedratinib is an oral, selective inhibitor of Janus-associated kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is crucial for cellular processes like proliferation and differentiation.[1] In certain diseases, such as myeloproliferative neoplasms (MPNs), mutations in the JAK2 gene lead to constant activation of this pathway, causing uncontrolled cell growth.[1] **Fedratinib** binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its activity.[1][3] This action blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins (STAT3/5), which in turn prevents cell division and can induce apoptosis (programmed cell death).[2][4][5] **Fedratinib** has shown efficacy in patients with and without the common JAK2 V617F mutation, as both wild-type and mutant JAK2 are inhibited.[6][7]

Q2: What is the kinase selectivity profile of fedratinib?

Fedratinib was designed to selectively inhibit JAK2 over other related kinases.[6] It is significantly more potent against JAK2 compared to other members of the JAK family.[8] It also

demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[2][7] More recently, it has been identified as a dual kinase-bromodomain inhibitor, with activity against BRD4.[6][9]

Q3: What is a good starting concentration range for an in vitro biochemical assay with fedratinib?

For determining the half-maximal inhibitory concentration (IC₅₀), a wide range of concentrations should be tested. Based on published IC₅₀ values, a good starting point for a serial dilution series would be from 1 µM down to the low nanomolar or picomolar range. The IC₅₀ for JAK2 is approximately 3 nM.[6][7][10] Therefore, a dilution series could start at 1000 nM and proceed with 1:3 or 1:10 dilutions. The final concentration range should bracket the expected IC₅₀ value to ensure a full dose-response curve.

Q4: How should I prepare and store fedratinib stock solutions?

Fedratinib has a low aqueous solubility (4µg/mL).[11] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, create a 10 mM stock solution in 100% DMSO. Store this stock solution at -20°C or -80°C. When preparing working solutions for your assay, dilute the stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can impact kinase activity.[12] It is crucial to determine the DMSO tolerance of your specific assay, but typically it should be kept below 1%.

Data Presentation

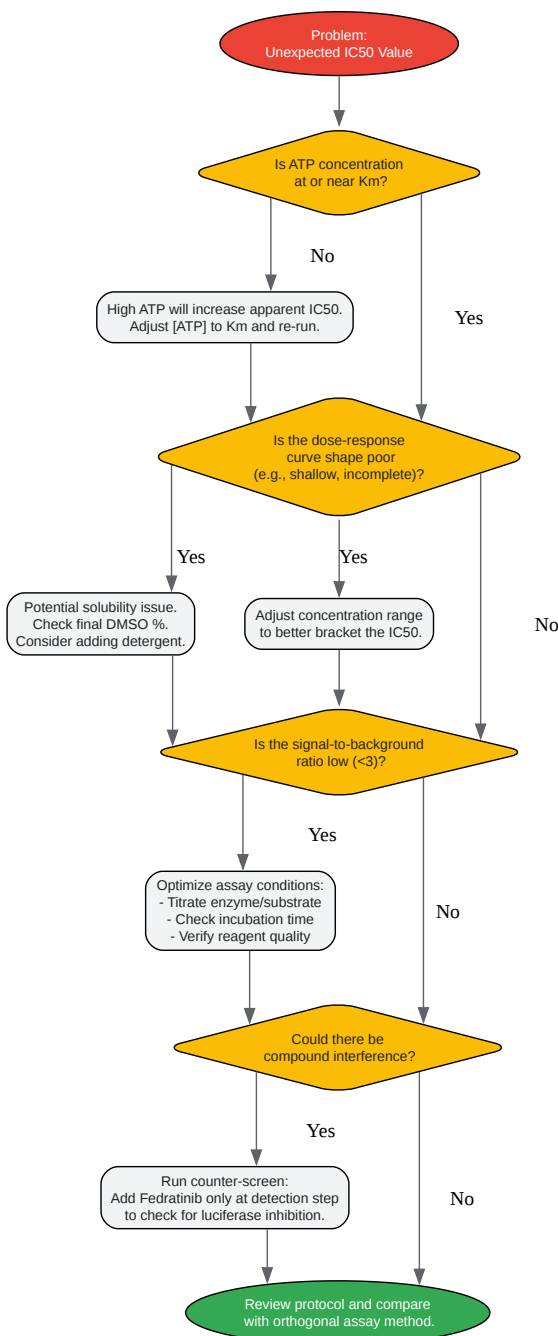
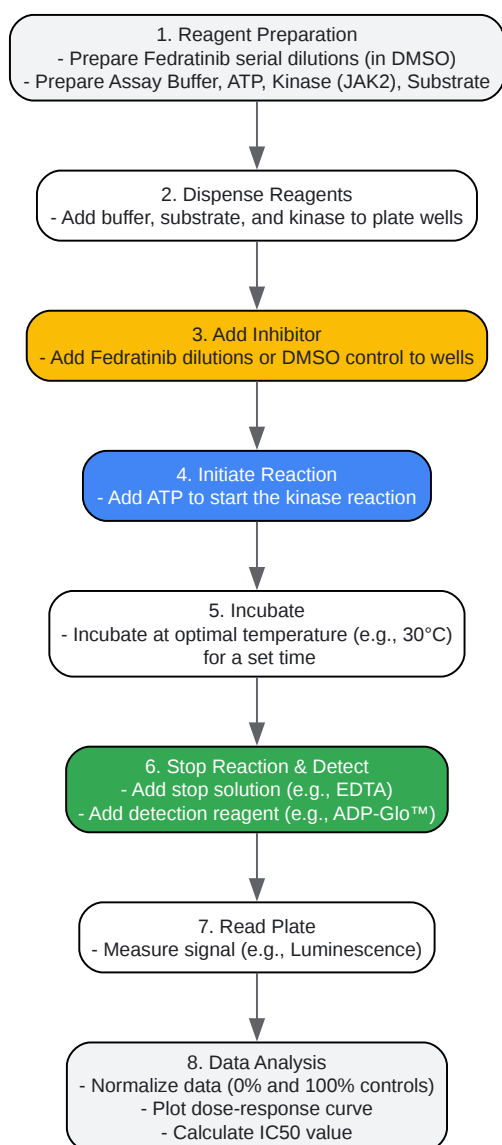
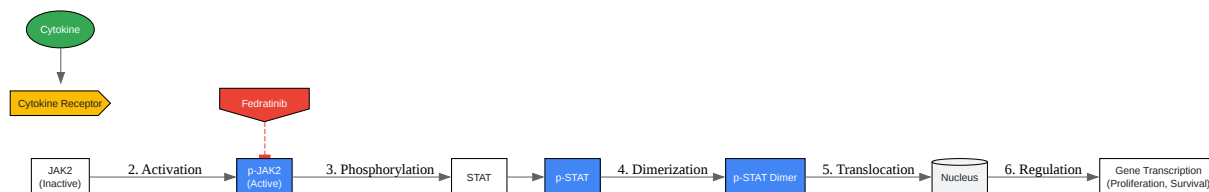
Table 1: Kinase Selectivity Profile of Fedratinib (IC₅₀ values)

Kinase Target	IC50 Value (nM)	Selectivity vs. JAK2 (Fold)	Reference
JAK2	~3	1x	[6] [7] [10]
JAK2 V617F	~3	1x	[7] [10]
FLT3	~15	~5x	[6] [7] [8] [10]
JAK1	~105	~35x	[6] [8]
TYK2	~405	~135x	[6] [8]
JAK3	~1002	~334x	[6] [8]
Ret	~48	~16x	[6]
BRD4	~130	~43x	[6]

Note: IC50 values can vary between different assay formats and conditions.

Visualizations

Signaling Pathway



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References

- 1. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fedratinib (SAR302503; TG101348) | JAK inhibitor | CAS 936091-26-8 | Buy Inrebic; SAR-302503; TG-101348 from Supplier InvivoChem [invivochem.com]
- 6. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fedratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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